molecular formula C10H10N2O2 B017523 2-Ethyl-8-hydroxyquinazolin-4(1H)-one CAS No. 105459-51-6

2-Ethyl-8-hydroxyquinazolin-4(1H)-one

Cat. No. B017523
M. Wt: 190.2 g/mol
InChI Key: UAZPEPIFTCFRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-8-hydroxyquinazolin-4(1H)-one, also known as EHOQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the quinazolinone family, which has been extensively studied for its biological activities. EHOQ has been found to exhibit promising properties such as anti-inflammatory, antioxidant, and antitumor effects. In

Scientific Research Applications

2-Ethyl-8-hydroxyquinazolin-4(1H)-one has been extensively studied for its potential applications in various fields of scientific research. One of the significant research areas is the development of new drugs for the treatment of various diseases. 2-Ethyl-8-hydroxyquinazolin-4(1H)-one has been found to exhibit anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Moreover, 2-Ethyl-8-hydroxyquinazolin-4(1H)-one has been shown to possess antitumor activity, suggesting its potential use in cancer therapy.

Mechanism Of Action

The mechanism of action of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one is not fully understood. However, it has been proposed that 2-Ethyl-8-hydroxyquinazolin-4(1H)-one exerts its biological effects by modulating various signaling pathways. For instance, 2-Ethyl-8-hydroxyquinazolin-4(1H)-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the activation of NF-κB signaling pathway. Additionally, 2-Ethyl-8-hydroxyquinazolin-4(1H)-one has been found to scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage.

Biochemical And Physiological Effects

2-Ethyl-8-hydroxyquinazolin-4(1H)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-Ethyl-8-hydroxyquinazolin-4(1H)-one can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, 2-Ethyl-8-hydroxyquinazolin-4(1H)-one has been found to reduce the production of reactive oxygen species (ROS) and inhibit the activity of enzymes involved in oxidative stress. In vivo studies have shown that 2-Ethyl-8-hydroxyquinazolin-4(1H)-one can reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and asthma.

Advantages And Limitations For Lab Experiments

2-Ethyl-8-hydroxyquinazolin-4(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily checked using analytical techniques such as HPLC. Moreover, 2-Ethyl-8-hydroxyquinazolin-4(1H)-one is stable under normal laboratory conditions, making it suitable for long-term storage. However, 2-Ethyl-8-hydroxyquinazolin-4(1H)-one has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous-based experiments. Additionally, 2-Ethyl-8-hydroxyquinazolin-4(1H)-one can exhibit cytotoxicity at high concentrations, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the research on 2-Ethyl-8-hydroxyquinazolin-4(1H)-one. One of the significant areas of research is the identification of its molecular targets and signaling pathways. Moreover, further studies are needed to determine the optimal dosage and administration route of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one for its potential use in clinical applications. Additionally, the development of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one derivatives with improved solubility and bioavailability can enhance its therapeutic potential. Finally, the investigation of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one's potential as a therapeutic agent for other diseases such as neurodegenerative disorders and diabetes can open new avenues for research.
Conclusion:
In conclusion, 2-Ethyl-8-hydroxyquinazolin-4(1H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one involves the reaction of 2-ethyl-4-hydroxyquinazoline with ethyl chloroformate in the presence of a base. 2-Ethyl-8-hydroxyquinazolin-4(1H)-one has been found to exhibit promising properties such as anti-inflammatory, antioxidant, and antitumor effects. Its mechanism of action involves the modulation of various signaling pathways. 2-Ethyl-8-hydroxyquinazolin-4(1H)-one has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 2-Ethyl-8-hydroxyquinazolin-4(1H)-one, including the identification of its molecular targets, the development of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one derivatives, and the investigation of its potential use in other diseases.

Synthesis Methods

The synthesis of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one involves the reaction of 2-ethyl-4-hydroxyquinazoline with ethyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield 2-Ethyl-8-hydroxyquinazolin-4(1H)-one. The yield of 2-Ethyl-8-hydroxyquinazolin-4(1H)-one can be improved by optimizing reaction conditions such as temperature, reaction time, and the amount of reagents used.

properties

CAS RN

105459-51-6

Product Name

2-Ethyl-8-hydroxyquinazolin-4(1H)-one

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

2-ethyl-8-hydroxy-3H-quinazolin-4-one

InChI

InChI=1S/C10H10N2O2/c1-2-8-11-9-6(10(14)12-8)4-3-5-7(9)13/h3-5,13H,2H2,1H3,(H,11,12,14)

InChI Key

UAZPEPIFTCFRSL-UHFFFAOYSA-N

Isomeric SMILES

CCC1=NC(=O)C2=C(N1)C(=CC=C2)O

SMILES

CCC1=NC2=C(C=CC=C2O)C(=O)N1

Canonical SMILES

CCC1=NC(=O)C2=C(N1)C(=CC=C2)O

synonyms

4(1H)-Quinazolinone, 2-ethyl-8-hydroxy- (9CI)

Origin of Product

United States

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